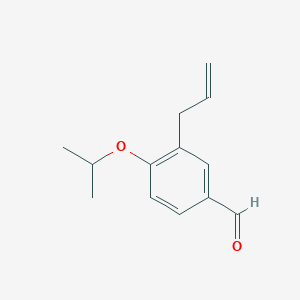

3-Allyl-4-isopropoxybenzaldehyde

描述

Contextualization within Aromatic Aldehyde Chemistry

Aromatic aldehydes are a class of organic compounds characterized by an aldehyde functional group (-CHO) directly attached to an aromatic ring, such as a benzene (B151609) ring. fiveable.mechemicalnote.com These compounds are pivotal in organic synthesis, serving as precursors for a wide array of other organic molecules. fiveable.me They are known for their distinct aromas and are often used as flavoring agents and fragrances. fiveable.me

The reactivity of aromatic aldehydes is largely dictated by the carbonyl group and the aromatic ring. numberanalytics.com They readily undergo nucleophilic addition reactions at the carbonyl carbon and electrophilic substitution reactions on the aromatic ring. chemicalnote.comnumberanalytics.com The presence of the aromatic ring influences the reactivity of the carbonyl group through resonance, making the carbonyl carbon less electrophilic compared to its aliphatic counterparts. fiveable.me

Significance as a Multifunctionalized Benzaldehyde (B42025) Derivative

3-Allyl-4-isopropoxybenzaldehyde stands out as a multifunctionalized benzaldehyde derivative. The term "multifunctionalized" refers to the presence of several different functional groups within the same molecule. In this case, the aldehyde, allyl, and isopropoxy groups each impart distinct chemical properties and potential for further reactions.

The aldehyde group can be oxidized to a carboxylic acid, reduced to an alcohol, or used in various condensation reactions to form new carbon-carbon bonds. The allyl group, with its reactive double bond, can participate in addition reactions, polymerization, and rearrangement reactions like the Claisen rearrangement. The isopropoxy group, an ether linkage, is generally stable but can influence the electronic properties of the aromatic ring and the reactivity of the other functional groups. The presence of these multiple functionalities allows for sequential and selective chemical transformations, making it a valuable intermediate in the synthesis of complex target molecules. nih.gov

Overview of Research Trajectories and Scope

Research involving this compound and related structures has explored their synthesis and potential applications. For instance, derivatives of isopropoxy allylbenzene (B44316) have been investigated as potential 15-lipoxygenase inhibitors. nih.gov The synthesis of related benzaldehyde derivatives is often a key step in the development of new pharmaceuticals and other biologically active compounds. nih.gov The ability to selectively functionalize the different parts of the molecule is a significant area of research, with studies focusing on reactions that target specific C-H bonds on the aromatic ring. researchgate.net

Chemical Structure and Properties

The unique arrangement of functional groups in this compound dictates its physical and chemical behavior.

Molecular and Structural Formulae

The molecular formula for this compound is C₁₄H₁₈O₃. scbt.com Its structure consists of a benzene ring substituted with an aldehyde group at position 1, an isopropoxy group at position 4, and an allyl group at position 3.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 234.3 g/mol scbt.com |

| CAS Number | 883543-95-1 scbt.comepa.gov |

This table is interactive. Click on the headers to sort the data.

Spectroscopic Data

Synthesis and Formulation

The synthesis of this compound can be achieved through a multi-step process, often starting from more readily available precursors.

General Synthetic Pathways

A common strategy for synthesizing substituted benzaldehydes like this involves the functionalization of a simpler benzaldehyde or phenol (B47542) derivative. For instance, a plausible synthetic route could start with 4-hydroxybenzaldehyde (B117250). The hydroxyl group can be converted to an isopropoxy group via Williamson ether synthesis, reacting it with an isopropyl halide in the presence of a base. The subsequent introduction of the allyl group at the 3-position can be accomplished through a Claisen rearrangement of an O-allylated intermediate or through a direct allylation reaction.

A similar synthetic strategy is employed for the synthesis of 3-allyl-4-methoxybenzaldehyde, where 4-hydroxybenzaldehyde is first allylated and then undergoes a Claisen rearrangement to introduce the allyl group at the 3-position, followed by methylation of the hydroxyl group. prepchem.com Another related synthesis involves the microwave-assisted Claisen rearrangement of 4-allyloxy-3-methoxybenzaldehyde to yield 3-allyl-4-hydroxy-5-methoxybenzaldehyde. chemicalbook.com

Key Starting Materials and Reagents

The synthesis of this compound would likely involve the following key starting materials and reagents:

4-Hydroxybenzaldehyde: A common starting material for substituted benzaldehydes.

Isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane): For the introduction of the isopropoxy group.

Allyl bromide or allyl chloride: For the introduction of the allyl group.

Bases (e.g., potassium carbonate, sodium hydride): To facilitate the etherification and allylation reactions.

Solvents (e.g., acetone (B3395972), DMF): To provide a suitable reaction medium.

Reaction Mechanisms

The key reaction mechanisms involved in the synthesis would include:

Williamson Ether Synthesis: An SN2 reaction where an alkoxide ion (formed by deprotonating the hydroxyl group of 4-hydroxybenzaldehyde) attacks an alkyl halide (isopropyl halide) to form an ether.

Claisen Rearrangement: A fiveable.mefiveable.me-sigmatropic rearrangement where an allyl aryl ether, upon heating, rearranges to form an ortho-allyl phenol. This would be a crucial step to introduce the allyl group at the 3-position.

Applications in Chemical Synthesis

The multiple functional groups of this compound make it a valuable precursor for the synthesis of a variety of more complex molecules.

Role as a Precursor in Multi-step Syntheses

Its structure allows for a range of chemical transformations. The aldehyde group can be a handle for building larger molecular frameworks through reactions like the Wittig, Horner-Wadsworth-Emmons, or aldol (B89426) reactions. The allyl group offers a site for various addition reactions, including hydrogenation, halogenation, and epoxidation. The aromatic ring can undergo further electrophilic substitution, although the existing substituents will direct the position of new groups. This versatility makes it an attractive starting material for the synthesis of natural products, pharmaceuticals, and materials with specific properties.

Use in the Synthesis of Heterocyclic Compounds

Aromatic aldehydes are common starting materials for the synthesis of heterocyclic compounds. scielo.br For example, they can react with hydrazines to form pyrazolines or with amines and other reagents to construct a variety of nitrogen- and oxygen-containing rings. The specific substituents on this compound could influence the properties and reactivity of the resulting heterocyclic compounds.

Application in the Development of Novel Organic Materials

Benzaldehyde derivatives are used as precursors for the synthesis of dyes and pigments. ontosight.ai The chromophoric system of the aromatic ring and the potential for extending conjugation through reactions of the aldehyde and allyl groups make this compound a candidate for the development of new organic materials with interesting optical or electronic properties.

Structure

3D Structure

属性

IUPAC Name |

4-propan-2-yloxy-3-prop-2-enylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-4-5-12-8-11(9-14)6-7-13(12)15-10(2)3/h4,6-10H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJRVKDNYKCNQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589703 | |

| Record name | 4-[(Propan-2-yl)oxy]-3-(prop-2-en-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-48-8 | |

| Record name | 4-[(Propan-2-yl)oxy]-3-(prop-2-en-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Allyl 4 Isopropoxybenzaldehyde and Precursors

Strategies for Aromatic Ring Functionalization

The core of the synthesis involves placing the isopropoxy and allyl groups at positions 4 and 3, respectively, relative to the aldehyde group on the benzene (B151609) ring. This requires methods that can control the regiochemistry of the substitution reactions.

The formation of the ether linkage to create the isopropoxy group is a critical step. This is typically accomplished by reacting a phenolic precursor with an isopropylating agent. The choice of starting material, often a hydroxybenzaldehyde derivative, is crucial for the success of this step.

One of the most direct methods for introducing the isopropoxy group is through the alkylation of a phenolic hydroxyl group. Starting from a precursor like 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde), selective alkylation is necessary. mdpi.com The 4-hydroxyl group is generally more acidic and sterically accessible than the 3-hydroxyl group, which can allow for regioselective alkylation under carefully controlled conditions. mdpi.com

The reaction typically involves deprotonating the phenol (B47542) with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane). google.com The choice of base and solvent is critical to favor the desired O-alkylation over potential side reactions.

Table 1: Representative Conditions for Selective Alkylation of Dihydroxybenzaldehydes

| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3,4-Dihydroxybenzaldehyde | Allyl Bromide | NaHCO₃ | DMF | 40°C | 4-Allyloxy-3-hydroxybenzaldehyde | 72% | mdpi.com |

| 3,4-Dihydroxybenzaldehyde | Benzyl Chloride | NaHCO₃ | DMF | 40°C | 4-Benzyloxy-3-hydroxybenzaldehyde | 70% | mdpi.com |

This table showcases conditions for selective 4-O-alkylation, a principle applicable to isopropylation.

The Williamson ether synthesis is a classic and widely used method for preparing ethers, including aryl ethers like the isopropoxy derivative required. byjus.comwikipedia.org This reaction involves the Sₙ2 displacement of a halide ion from an alkyl halide by an alkoxide ion. wikipedia.orglibretexts.org To synthesize a precursor like 4-isopropoxy-3-hydroxybenzaldehyde, one would start with 3,4-dihydroxybenzaldehyde. The more acidic 4-hydroxyl group would be selectively deprotonated to form a phenoxide, which would then be reacted with an isopropyl halide. byjus.commasterorganicchemistry.com

The mechanism is a bimolecular nucleophilic substitution (Sₙ2), where the phenoxide nucleophile attacks the electrophilic carbon of the isopropyl halide. wikipedia.org For this reaction to be efficient, primary alkyl halides are preferred, though secondary halides can be used. libretexts.orgmasterorganicchemistry.com

Another approach is reductive etherification, which can form ethers from aldehydes or ketones and alcohols. organic-chemistry.org While less common for this specific transformation, it involves reacting an aldehyde with an alcohol in the presence of a reducing agent and a catalyst. organic-chemistry.orgou.edu

Introduction of the Allyl Moiety

Once the isopropoxy group is in place (or if the synthesis strategy dictates adding it later), the allyl group must be introduced at the C-3 position of the benzene ring.

The most prominent method for introducing an allyl group onto a phenol is the Claisen rearrangement. wikipedia.orglibretexts.org This is a powerful, thermally-driven clockss.orgclockss.org-sigmatropic rearrangement of an allyl aryl ether. clockss.orglibretexts.org The synthesis would first involve the O-allylation of a suitable phenolic precursor, such as 4-isopropoxy-3-hydroxybenzaldehyde, to form an allyl ether. Heating this intermediate, 3-allyloxy-4-isopropoxybenzaldehyde, would cause the allyl group to migrate from the oxygen atom to the ortho-position (C-2 or C-6) on the ring.

However, to achieve the desired 3-allyl product, the starting material would need to be 4-isopropoxy-3-hydroxybenzaldehyde, which would first be converted to 3-allyloxy-4-isopropoxybenzaldehyde. A subsequent Claisen rearrangement would not yield the target molecule. A more viable route starts with a precursor like 4-hydroxybenzaldehyde (B117250), which is first allylated to give 4-allyloxybenzaldehyde (B1266427). The Claisen rearrangement of this compound yields 3-allyl-4-hydroxybenzaldehyde (B1275283). The final step would then be the isopropylation of the remaining hydroxyl group.

A documented synthesis pathway for a related compound involves the Claisen rearrangement of 4-allyloxy-3-methoxybenzaldehyde, which upon heating at 200°C in N-methylpyrrolidone (NMP), yields 3-allyl-4-hydroxy-5-methoxybenzaldehyde with a 92% yield. chemicalbook.com This demonstrates the high efficiency of the Claisen rearrangement for installing an allyl group ortho to a hydroxyl group. Research has also shown a pathway starting with 4-nitrophenol, which undergoes O-allylation, Claisen rearrangement to 2-allyl-4-nitrophenol, followed by reduction of the nitro group and subsequent functionalization. nih.gov

Table 2: Claisen Rearrangement for Allyl Group Introduction

| Precursor | Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Allyloxy-3-methoxybenzaldehyde | Claisen Rearrangement | NMP, 200°C, Microwave | 3-Allyl-4-hydroxy-5-methoxybenzaldehyde | 92% | chemicalbook.com |

| Allyl phenyl ether | Claisen Rearrangement | Heat (~250°C) | 2-Allylphenol | - | libretexts.org |

An alternative, though more complex, synthetic route involves the creation and subsequent modification of a vinylbenzene (styrene) intermediate. The functionalization of polymers derived from vinylbenzyl chloride (VBC) is a well-studied area that showcases the reactivity of the vinyl group. acs.orgnih.gov

In the context of small molecule synthesis, one could envision a pathway starting with a precursor such as 4-isopropoxy-3-bromobenzaldehyde. A palladium-catalyzed cross-coupling reaction, like the Stille or Suzuki coupling, could be used to introduce a vinyl group at the 3-position, yielding 4-isopropoxy-3-vinylbenzaldehyde. The subsequent conversion of the vinyl group (-CH=CH₂) to an allyl group (-CH₂-CH=CH₂) is a non-trivial synthetic challenge. It would likely require a multi-step sequence, for example, hydroboration-oxidation to form an alcohol, followed by elimination to form the more substituted internal alkene, or other methods of C-H activation and functionalization. The activation of C=C double bonds in styrene (B11656) derivatives is a broad field, encompassing transformations like polymerization, metathesis, and various difunctionalization reactions. researchgate.net While theoretically possible, this route is less direct and likely lower yielding than the Claisen rearrangement strategy for this specific target molecule.

Chemo- and Regioselective Synthetic Pathways

The synthesis of 3-Allyl-4-isopropoxybenzaldehyde commonly originates from 4-hydroxybenzaldehyde, a readily available starting material. The introduction of the allyl and isopropoxy groups onto the benzaldehyde (B42025) scaffold requires careful control of reactivity to ensure the correct placement, a concept known as regioselectivity, and to ensure that only the desired functional group reacts, which is referred to as chemoselectivity.

A key regioselective transformation in this synthesis is the Claisen rearrangement. This reaction is employed to introduce the allyl group specifically at the C-3 position of the benzene ring. The process begins with the O-allylation of 4-hydroxybenzaldehyde to form 4-allyloxybenzaldehyde. This intermediate is then heated, typically at high temperatures around 220°C, to induce the -sigmatropic rearrangement of the allyl group from the oxygen atom to the ortho position (C-3) on the aromatic ring, yielding 3-allyl-4-hydroxybenzaldehyde. The regioselectivity is dictated by the ortho-para directing nature of the hydroxyl group and the concerted mechanism of the Claisen rearrangement.

Following the successful installation of the allyl group, the subsequent isopropylation of the newly formed hydroxyl group at C-4 must be performed chemoselectively. This is typically achieved through a Williamson ether synthesis, where the phenolic proton of 3-allyl-4-hydroxybenzaldehyde is deprotonated with a mild base, such as potassium carbonate, to form a phenoxide. This nucleophilic phenoxide then reacts with an isopropyl halide, such as 2-bromopropane or 2-iodopropane, to form the desired isopropyl ether linkage, yielding the final product, this compound. The chemoselectivity of this step is high because the phenolic hydroxyl group is significantly more acidic than any aliphatic protons, ensuring that O-alkylation is the predominant reaction pathway.

Convergent and Linear Synthesis Approaches

The synthesis of this compound is most commonly approached through a linear synthesis strategy. This approach involves the sequential modification of a single starting material, 4-hydroxybenzaldehyde, through a series of reactions until the final product is obtained.

The typical linear sequence is as follows:

O-allylation of 4-hydroxybenzaldehyde to give 4-allyloxybenzaldehyde.

Claisen rearrangement of 4-allyloxybenzaldehyde to yield 3-allyl-4-hydroxybenzaldehyde.

O-isopropylation of 3-allyl-4-hydroxybenzaldehyde to afford the target molecule, this compound.

This linear approach is advantageous due to its straightforward nature and the commercial availability of the initial starting material. Each step builds upon the previous one, allowing for a systematic progression towards the final product.

While less common for this specific molecule, a convergent synthesis approach could also be conceptualized. In a convergent strategy, different fragments of the final molecule are synthesized separately and then combined at a later stage. For this compound, a hypothetical convergent approach might involve:

Fragment A Synthesis: Preparation of a 3-allyl-4-halobenzaldehyde derivative.

Fragment B Synthesis: Preparation of sodium isopropoxide.

Coupling: A nucleophilic aromatic substitution reaction between Fragment A and Fragment B to form the final product.

However, the linear approach is generally more practical and efficient for this particular target due to the robust and high-yielding nature of the reactions involved, particularly the Claisen rearrangement and Williamson ether synthesis.

Exploration of Green Chemistry Methodologies for Synthesis

In recent years, there has been a significant push towards the development of more environmentally friendly or "green" synthetic methods in chemistry. For the synthesis of this compound and its precursors, several green chemistry principles can be and have been applied.

One notable example is the use of microwave irradiation to accelerate the Claisen rearrangement. chemicalbook.com Traditional heating methods for this reaction often require prolonged reaction times at high temperatures, leading to significant energy consumption. Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, and can lead to cleaner reactions with higher yields. chemicalbook.com For instance, the Claisen rearrangement of 4-allyloxy-3-methoxybenzaldehyde to 3-allyl-4-hydroxy-5-methoxybenzaldehyde has been achieved in 3 hours at 200°C with a 92% yield using microwave irradiation. chemicalbook.com This represents a significant improvement in energy efficiency compared to conventional heating.

The choice of solvents is another critical aspect of green chemistry. In the synthetic steps outlined, solvents like acetone (B3395972) and N-methylpyrrolidone (NMP) are often used. chemicalbook.com While effective, the development of methodologies that utilize greener solvents, such as water, ethanol, or even solvent-free conditions, would further enhance the environmental profile of the synthesis. For instance, the use of a gluconic acid aqueous solution has been explored as a recyclable and biodegradable medium for related organic transformations. researchgate.net

Furthermore, the choice of reagents can be optimized from a green chemistry perspective. The use of potassium carbonate, a relatively benign and inexpensive base, in the etherification steps is already a step in the right direction compared to more hazardous alternatives. Future research could focus on catalytic approaches to these transformations, which would reduce the amount of waste generated from stoichiometric reagents.

| Reaction Step | Conventional Method | Green Chemistry Alternative | Benefit of Green Alternative |

| Claisen Rearrangement | Conventional heating for several hours at high temperatures. | Microwave-assisted heating. chemicalbook.com | Reduced reaction time, increased energy efficiency, potentially higher yields. |

| Solvent Choice | Use of traditional organic solvents like acetone or NMP. chemicalbook.com | Exploration of greener solvents like water, ethanol, or bio-based solvents. researchgate.net | Reduced environmental impact and toxicity. |

| Base Selection | Use of stoichiometric inorganic bases like K2CO3. | Catalytic amounts of a recyclable base. | Reduced waste generation. |

Reactivity Profile and Chemical Transformations of 3 Allyl 4 Isopropoxybenzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde functional group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate which is then typically protonated to yield the final product. youtube.com

Grignard reagents (R-MgX) are potent carbon-based nucleophiles that react efficiently with aldehydes to form new carbon-carbon bonds. masterorganicchemistry.commasterorganicchemistry.com The reaction of 3-allyl-4-isopropoxybenzaldehyde with a Grignard reagent involves the nucleophilic addition of the organometallic's alkyl or aryl group to the carbonyl carbon. Subsequent acidic workup protonates the resulting alkoxide intermediate to yield a secondary alcohol. youtube.com

The general mechanism involves the Grignard reagent attacking the carbonyl carbon, followed by protonation. masterorganicchemistry.com This reaction is highly versatile for creating more complex alcohol structures from a simple aldehyde precursor.

Table 1: Examples of Grignard Reactions with this compound

| Grignard Reagent (R-MgX) | Reactant | Product |

| Methylmagnesium bromide (CH₃MgBr) | This compound | 1-(3-Allyl-4-isopropoxyphenyl)ethanol |

| Ethylmagnesium chloride (CH₃CH₂MgCl) | This compound | 1-(3-Allyl-4-isopropoxyphenyl)propan-1-ol |

| Phenylmagnesium bromide (C₆H₅MgBr) | This compound | (3-Allyl-4-isopropoxyphenyl)(phenyl)methanol |

Aldehyde allylation is a specific type of nucleophilic addition that introduces an allyl group, resulting in the formation of a homoallylic alcohol. Organostannanes, such as allyltributylstannane, can be used for this transformation, often in the presence of a Lewis acid catalyst. wiley.com The reaction proceeds through the addition of the allyl group from the organometallic reagent to the aldehyde's carbonyl carbon. This method is significant in organic synthesis for the stereocontrolled construction of complex molecules containing alcohol and alkene functionalities.

Another common method is allylboration, using reagents like allylboronates. These reactions are valued for their potential to create chiral centers with high diastereoselectivity and enantioselectivity, depending on the specific reagents and conditions used.

This compound can undergo condensation reactions with primary or secondary amines to form imines (also known as Schiff bases) or enamines, respectively. The reaction with a primary amine (R-NH₂) begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate called a hemiaminal. mdpi.comresearchgate.net This intermediate is typically unstable and readily undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the imine. mdpi.com The reaction is often catalyzed by acid and may be driven to completion by removing the water that is formed. The formation of imines is a reversible process. researchgate.net

Table 2: Imine Formation from this compound

| Amine Reactant | Intermediate | Final Product (Imine) |

| Methylamine (CH₃NH₂) | Hemiaminal | N-((3-allyl-4-isopropoxyphenyl)methylene)methanamine |

| Aniline (C₆H₅NH₂) | Hemiaminal | N-((3-allyl-4-isopropoxyphenyl)methylene)aniline |

| Hydroxylamine (NH₂OH) | Hemiaminal | This compound oxime |

The aldehyde functional group is readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of common oxidizing agents. The presence of the electron-donating isopropoxy and allyl groups on the benzene (B151609) ring can influence the reactivity, but the aldehyde group remains the primary site of oxidation under controlled conditions.

Table 3: Common Reagents for the Oxidation of this compound

| Oxidizing Agent | Product |

| Potassium permanganate (B83412) (KMnO₄) | 3-Allyl-4-isopropoxybenzoic acid |

| Jones reagent (CrO₃ in H₂SO₄/acetone) | 3-Allyl-4-isopropoxybenzoic acid |

| Tollens' reagent ([Ag(NH₃)₂]⁺) | 3-Allyl-4-isopropoxybenzoate |

The aldehyde group can be easily reduced to a primary alcohol. This is a fundamental transformation in organic synthesis, often accomplished with hydride reagents. The resulting product from the reduction of this compound is (3-allyl-4-isopropoxyphenyl)methanol, a benzylic alcohol.

Further reduction of the benzylic alcohol can lead to the corresponding alkyl derivative, where the hydroxyl group is replaced by a hydrogen atom. This two-step process first involves the reduction of the aldehyde to the alcohol, followed by the reduction of the alcohol to an alkane, which can be achieved using methods like catalytic hydrogenation or ionic reduction systems such as hypophosphorous acid and iodine. researchgate.net

Table 4: Reduction Products of this compound

| Reducing Agent | Initial Product (Benzylic Alcohol) | Final Product (Alkyl Derivative) |

| Sodium borohydride (B1222165) (NaBH₄) | (3-Allyl-4-isopropoxyphenyl)methanol | Not applicable under standard conditions |

| Lithium aluminum hydride (LiAlH₄) | (3-Allyl-4-isopropoxyphenyl)methanol | Not applicable under standard conditions |

| H₂/Pd-C (Catalytic Hydrogenation) | (3-Allyl-4-isopropoxyphenyl)methanol | 5-Allyl-2-isopropyl-1-methylbenzene* |

*Note: Catalytic hydrogenation may also reduce the allyl group's double bond depending on the reaction conditions.

Olefination Reactions (e.g., Wittig Reaction)

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. organic-chemistry.orgmasterorganicchemistry.com In the case of this compound, the aldehyde functionality can readily undergo olefination with a phosphorus ylide (Wittig reagent). The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine (B1666868) intermediate which then collapses to form an oxaphosphetane. This four-membered ring subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. mnstate.edu

The choice of the Wittig reagent determines the structure of the resulting alkene. For instance, reaction with an unstabilized ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would convert the aldehyde into a terminal alkene. The reaction conditions for Wittig reactions can vary, but they are often carried out in aprotic solvents like THF or dichloromethane. mnstate.edudelval.edu While specific examples for this compound are not extensively documented in the literature, the reaction is expected to proceed efficiently given the general reactivity of aromatic aldehydes. acs.orgresearchgate.net The stereochemical outcome (E/Z selectivity) of the Wittig reaction is dependent on the nature of the ylide; unstabilized ylides typically favor the Z-alkene, whereas stabilized ylides yield the E-alkene. organic-chemistry.org

Table 1: Examples of Wittig Reactions on Substituted Benzaldehydes

| Aldehyde Substrate | Wittig Reagent | Product | Reference |

| 4-Phenylbenzaldehyde | Methyltriphenylphosphonium bromide / Base | 4-Styrenyl-1,1'-biphenyl | researchgate.net |

| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride / NaOH | trans-9-(2-Phenylethenyl)anthracene | mnstate.edu |

| Benzaldehyde (B42025) | (3-Carboxy-2-oxopropylidene)triphenylphosphorane | Multifunctional 6-carboxycyclohex-2-en-1-ones | organic-chemistry.org |

Reactions Involving the Allyl Functional Group

The allyl group is a versatile handle for a variety of chemical transformations, including metathesis, additions, and radical reactions.

Olefin Metathesis Reactions

Olefin metathesis, a Nobel Prize-winning reaction, has emerged as a powerful tool for the formation of carbon-carbon double bonds. The allyl group of this compound can participate in both intramolecular (ring-closing metathesis) and intermolecular (cross-metathesis) reactions.

To achieve ring-closing metathesis (RCM), this compound would first need to be functionalized with a second terminal alkene. This can be accomplished, for example, by etherification or esterification of a derivative where the aldehyde has been reduced to an alcohol. The resulting diene can then undergo intramolecular cyclization in the presence of a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, to form a cyclic structure with the expulsion of ethylene. psu.edumdpi.com

The efficiency and success of RCM depend on several factors, including the length of the tether connecting the two alkenes, the substitution pattern of the alkenes, and the choice of catalyst. psu.edu For instance, the synthesis of a 6,8-dioxabicyclo[3.2.1]octene core has been achieved through a ketalization/ring-closing metathesis strategy, where an ortho-allylphenyl group played a crucial role in directing the reaction. nih.gov This demonstrates the potential for using the allyl group of this compound derivatives in the synthesis of complex heterocyclic systems. The formation of five- to seven-membered rings is generally favored, but the synthesis of larger macrocycles is also possible. psu.edu

Cross-metathesis (CM) allows for the coupling of the allyl group of this compound with another alkene, providing a direct route to more complex olefinic structures. The reaction involves the exchange of alkylidene fragments between the two reacting alkenes, catalyzed by ruthenium complexes. organic-chemistry.org

The outcome of a cross-metathesis reaction is influenced by the relative reactivity of the two alkene partners. To achieve selective cross-coupling and minimize homodimerization, one of the alkenes is often used in excess. Electron-deficient alkenes, such as acrylates, are often effective partners in cross-metathesis with electron-rich alkenes like the allyl group on an aromatic ring. While direct studies on this compound are limited, research on the cross-metathesis of eugenol (B1671780) (a structurally similar compound) with various alkenes provides valuable insights into the expected reactivity. organic-chemistry.org

Table 2: Examples of Cross-Metathesis Reactions with Eugenol Derivatives

| Eugenol Derivative | Cross-Metathesis Partner | Catalyst | Product | Reference |

| Eugenol | cis-1,4-Butenediol | Grubbs' Catalyst | (E)-4-(4-hydroxy-3-methoxyphenyl)but-2-en-ol | organic-chemistry.org |

| Eugenol | Methyl Acrylate | Hoveyda-Grubbs Catalyst | Methyl (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-enoate | organic-chemistry.org |

Electrophilic and Nucleophilic Additions to the Alkene

The double bond of the allyl group is susceptible to attack by both electrophiles and nucleophiles. In electrophilic addition, the electron-rich π-bond of the alkene attacks an electrophilic species. A classic example is the addition of halogens, such as bromine (Br₂). The reaction of eugenol with molecular bromine has been shown to proceed initially via electrophilic addition to the alkene, followed by substitution on the aromatic ring. researchgate.net This suggests that this compound would likely react similarly, with the initial formation of a vicinal dibromide on the allyl chain. The mechanism typically involves the formation of a cyclic halonium ion intermediate, which is then opened by the halide anion in an anti-addition fashion. libretexts.orglibretexts.org

Nucleophilic additions to the allyl group are less common unless the double bond is activated by an adjacent electron-withdrawing group. However, in the presence of a suitable catalyst, nucleophiles can add to the alkene.

Radical Reactions and Mechanistic Studies

The allyl group can participate in radical reactions, which are initiated by radical initiators or light. youtube.com The allylic position (the carbon atom adjacent to the double bond) is particularly susceptible to radical abstraction due to the resonance stabilization of the resulting allyl radical. researchgate.netlibretexts.org This reactivity can be harnessed for various synthetic transformations.

Studies on eugenol and related compounds have shown that they can act as radical scavengers, a property attributed to the phenolic hydroxyl group. rsc.org While the isopropoxy group in this compound is less prone to hydrogen atom donation than a hydroxyl group, the allyl group itself can still undergo radical addition reactions. For example, radical-mediated trifunctionalization reactions of alkenes have been developed, which could potentially be applied to the allyl group of this compound. mdpi.com Mechanistic studies often employ techniques like electron spin resonance (ESR) spectroscopy to detect and characterize radical intermediates. mdpi.com

Organometallic Complexation and Reactivity (e.g., η¹ vs. η³ Allyl Ligands)

The allyl group in this compound can engage with transition metals to form organometallic complexes. The coordination of the allyl group to a metal center can occur in two primary modes: as a monohapto (η¹) ligand or as a trihapto (η³) ligand.

In an η¹-allyl complex, the allyl group is bound to the metal through a single carbon atom, forming a sigma (σ) bond. This type of complex behaves similarly to a simple metal-alkyl complex. In contrast, an η³-allyl complex involves the delocalized π-system of the allyl group, with all three carbon atoms bonding to the metal center. This η³ coordination is generally more stable than η¹ coordination.

The interconversion between η¹ and η³ coordination is a fundamental process in the chemistry of allyl complexes and is often a key step in catalytic reactions. For this compound, the formation of such complexes would likely involve the reaction with a suitable transition metal precursor, such as a palladium(0) species. The equilibrium between the η¹ and η³ forms can be influenced by several factors, including the nature of the metal, the other ligands present on the metal center, and the solvent. youtube.comyoutube.com

The reactivity of these complexes is of significant interest. For instance, η³-allyl palladium complexes are key intermediates in a variety of important transformations, including allylic alkylation and cross-coupling reactions. The electrophilic nature of the η³-allyl ligand in these complexes allows for attack by nucleophiles.

Reactions Involving the Aromatic Ring

The aromatic ring of this compound, being substituted with an aldehyde, an allyl group, and an isopropoxy group, is susceptible to a variety of transformations.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. libretexts.org The substituents on the benzene ring of this compound will direct incoming electrophiles to specific positions. The isopropoxy group (-O-iPr) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The allyl group (-CH₂CH=CH₂) is a weakly activating group and also an ortho-, para-director. The aldehyde group (-CHO) is a deactivating group and a meta-director due to its electron-withdrawing nature.

Given the directing effects of these substituents, electrophilic attack is most likely to occur at the positions ortho and para to the strongly activating isopropoxy group. The positions on the ring are numbered starting from the aldehyde group as position 1. Therefore, the isopropoxy group is at position 4, and the allyl group is at position 3. The available positions for substitution are 2, 5, and 6. Position 2 is ortho to the deactivating aldehyde group and meta to the activating isopropoxy group. Position 6 is ortho to the aldehyde and meta to the allyl group. Position 5 is ortho to the isopropoxy group and meta to both the allyl and aldehyde groups. The strong directing effect of the isopropoxy group would favor substitution at position 5.

Common EAS reactions include nitration, sulfonation, and Friedel-Crafts reactions. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield primarily 3-allyl-4-isopropoxy-5-nitrobenzaldehyde.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. libretexts.org For this compound to directly participate in these reactions, it would typically require prior conversion of a C-H bond to a C-halogen or C-triflate bond to act as the electrophilic partner.

Suzuki Coupling: The Suzuki reaction couples an organoboron compound with an organohalide. guidechem.com If a halogen were introduced onto the aromatic ring of this compound, for example at position 5, the resulting aryl halide could be coupled with a variety of boronic acids to introduce new aryl or alkyl substituents.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. Similar to the Suzuki coupling, a halogenated derivative of this compound would be required for it to act as the aryl halide component.

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. Again, a halogenated form of the title compound would be necessary for this reaction.

While direct cross-coupling of C-H bonds is also possible under certain conditions, it often requires specific directing groups and reaction conditions that may or may not be compatible with the functional groups present in this compound.

The unsubstituted positions on the aromatic ring of this compound can be functionalized, most commonly through halogenation. Halogenation is a type of electrophilic aromatic substitution. libretexts.org

As discussed in the EAS section, the directing effects of the existing substituents will determine the position of halogenation. The isopropoxy group will strongly direct an incoming halogen (e.g., bromine or chlorine) to the ortho position, which is position 5. The reaction is typically carried out using a halogen in the presence of a Lewis acid catalyst, such as FeBr₃ for bromination or AlCl₃ for chlorination. The expected major product of bromination would therefore be 5-bromo-3-allyl-4-isopropoxybenzaldehyde.

The introduction of a halogen atom onto the aromatic ring provides a versatile handle for further synthetic modifications, including the cross-coupling reactions mentioned previously.

Below is a hypothetical data table for a bromination reaction, based on general knowledge of similar reactions, as specific data for the title compound is not available.

| Reactant | Reagent | Catalyst | Solvent | Product |

| This compound | Bromine (Br₂) | FeBr₃ | Dichloromethane | 5-Bromo-3-allyl-4-isopropoxybenzaldehyde (Predicted) |

Derivatives and Structural Analogues of 3 Allyl 4 Isopropoxybenzaldehyde

Benzene (B151609) Ring Substituted Analogues

Modifications to the aromatic core of 3-Allyl-4-isopropoxybenzaldehyde primarily involve altering the existing alkoxy groups or introducing new substituents. These changes can significantly influence the reactivity and biological profile of the resulting analogues.

Replacing the isopropoxy group with other alkoxy moieties is a common strategy to create structural analogues. This variation can impact the compound's solubility, lipophilicity, and interaction with biological targets.

3-allyl-4-methoxybenzaldehyde : This analogue, where the isopropoxy group is replaced by a methoxy (B1213986) group, is a versatile aromatic compound. chemimpex.com Its synthesis can be achieved from 4-hydroxybenzaldehyde (B117250), which undergoes allylation to form 4-allyloxybenzaldehyde (B1266427), followed by a Claisen rearrangement to yield 3-allyl-4-hydroxybenzaldehyde (B1275283). prepchem.comprepchem.com Subsequent methylation of the hydroxyl group produces the final product. prepchem.comprepchem.com This compound is utilized as a flavoring agent and fragrance component in perfumes and food products. chemimpex.com It also serves as a key intermediate in the synthesis of various pharmaceutical compounds. chemimpex.com

3-allyl-4-ethoxybenzaldehyde : Featuring an ethoxy group, this compound is another important analogue. chemimpex.com It finds application as a flavoring agent and fragrance, imparting a distinct aroma to consumer products. chemimpex.com In the realm of chemical synthesis, its reactive allyl group makes it a valuable building block for creating more complex molecules, including pharmaceutical intermediates. chemimpex.com

| Compound Name | Molecular Formula | Key Features and Applications |

|---|---|---|

| 3-allyl-4-methoxybenzaldehyde | C11H12O2 | Used in flavors, fragrances, and as a pharmaceutical intermediate. chemimpex.com |

| 3-allyl-4-ethoxybenzaldehyde | C12H14O2uni.lu | Applied in fragrances, flavors, and as a building block in organic synthesis for pharmaceuticals. chemimpex.com |

The introduction of further substituents onto the benzaldehyde (B42025) ring system creates another layer of chemical diversity. These additional groups can modulate the electronic properties of the ring and introduce new functionalities.

3-allyl-4-isopropoxy-5-methoxybenzaldehyde : This derivative contains an additional methoxy group at the 5-position of the aromatic ring. scbt.comavantorsciences.com The presence of multiple alkoxy groups, which are electron-donating, can influence the reactivity of the aldehyde group and the aromatic ring in electrophilic substitution reactions. A related compound, 3-allyl-4-hydroxy-5-methoxybenzaldehyde, can be synthesized from 4-allyloxy-3-methoxybenzaldehyde via a microwave-assisted Claisen rearrangement in N-methylpyrrolidone, achieving a high yield. chemicalbook.com This precursor highlights a synthetic route toward multiply substituted analogues. Another similar structure, 3-Allyl-5-methoxy-4-propoxy-benzaldehyde, demonstrates typical reactions such as the oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol.

| Compound Name | Molecular Formula | Key Structural Features |

|---|---|---|

| 3-allyl-4-isopropoxy-5-methoxybenzaldehyde | C14H18O3scbt.com | Features an allyl, an isopropoxy, and a methoxy group on the benzene ring. scbt.comavantorsciences.com |

| 3-allyl-4-hydroxy-5-methoxybenzaldehyde | C11H12O3chemicalbook.com | Contains an allyl, a hydroxyl, and a methoxy group; key intermediate for more complex analogues. chemicalbook.com |

| 3-Allyl-5-methoxy-4-propoxy-benzaldehyde | C₁₄H₁₈O₃ | Possesses an allyl, a methoxy, and a propoxy group. |

Functional Group Modifications

Altering the inherent functional groups—the aldehyde, the allyl moiety, and the ether linkage—provides direct routes to a variety of derivatives with distinct chemical reactivity and potential uses.

The aldehyde group is a highly reactive functional group that can be readily converted into other functionalities, such as carboxylic acids, esters, and amines. Derivatization is a common strategy for analyzing aldehydes in biological matrices, as it can improve chromatographic separation and detection. nih.gov

Corresponding Acids and Esters : The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents. This acid can then be esterified to produce a range of esters.

Corresponding Amines : The aldehyde can be converted into an amine via reductive amination. It can also react with hydrazine (B178648) derivatives to form hydrazones. For instance, benzaldehyde reacts with N-acetylhydrazine acridone (B373769) (AHAD) to form a fluorescent hydrazone, a method used for sensitive detection. rsc.orgresearchgate.net Similarly, 2,4-dinitrophenylhydrazine (B122626) (DNPH) is widely used to derivatize aldehydes for analysis by liquid chromatography. nih.govnih.gov

The allyl group is a versatile handle for further chemical modifications due to the reactivity of its double bond and the allylic position. wikipedia.org

Hydrogenation to Propyl : The double bond of the allyl group can be hydrogenated to form the corresponding propyl group, thus removing the unsaturation.

Isomerization : Under certain conditions, the allyl group can isomerize to a propenyl group, shifting the position of the double bond. Cationic polymerization of o-allylstyrene, for example, can lead to isomerization of the allyl group. taylorandfrancis.com

Diene Formation : The allyl group can potentially be further functionalized to create a diene system, opening up possibilities for Diels-Alder and other cycloaddition reactions. The allyl group acts as a key reactant for forming various structures, including epoxides and diols. taylorandfrancis.com

Modification of the ether linkage can lead to compounds with different steric and electronic properties. A key example involves replacing the isopropoxy group with an allyloxy group.

3-allyl-4-(allyloxy)benzaldehyde : This compound contains two allyl groups, one directly attached to the ring and one via an ether linkage. clearsynth.comnih.gov It serves as a crucial intermediate in the synthesis of more complex molecules. Its synthesis can be achieved through the allylation of 3-allyl-4-hydroxybenzaldehyde using allyl bromide and a base like potassium carbonate in a solvent such as acetone (B3395972). The precursor, 3-allyl-4-hydroxybenzaldehyde, is often produced via a Claisen rearrangement of 4-allyloxybenzaldehyde. prepchem.com

Exploration of Bioisosteric Analogues and Structural Diversification

The strategic modification of a lead compound is a cornerstone of medicinal chemistry, aimed at optimizing its pharmacological profile. For this compound, the exploration of bioisosteric analogues and other structural diversifications represents a rational approach to modulate its activity, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.comnih.gov Bioisosterism involves the substitution of atoms or functional groups with others that possess similar physicochemical or topological properties, with the goal of retaining or enhancing biological activity while improving other characteristics. cambridgemedchemconsulting.compreprints.org

Structural diversification efforts for a molecule like this compound can be systematically approached by considering modifications at its three primary functional regions: the isopropoxy group, the allyl substituent, and the benzaldehyde moiety.

Modification of the Alkoxy Group and Phenyl Ring

The 4-isopropoxy group is a key determinant of the molecule's lipophilicity and interaction with target proteins. Bioisosteric replacement of this group can lead to analogues with altered properties. A common strategy is to vary the alkyl chain length or introduce different functionalities. For instance, replacing the isopropoxy group with a smaller methoxy group or a more reactive allyloxy group generates distinct analogues. Structure-activity relationship (SAR) studies on related compounds have shown that such modifications can significantly influence biological effects, such as cytotoxic activity against cancer cell lines.

Further diversification can be achieved by introducing other substituents onto the phenyl ring or by replacing the methoxy group with bioisosteres like five- or six-membered rings, which can enhance metabolic stability. cambridgemedchemconsulting.com

Table 1: Reported Analogues of 3-Allyl-4-alkoxybenzaldehyde and Their Significance

| Compound Name | Structural Modification | Reported Significance | Reference(s) |

| 3-Allyl-4-methoxybenzaldehyde | Isopropoxy group replaced by a methoxy group. | Used as a comparator in structure-activity relationship (SAR) studies to evaluate the role of the alkoxy group. | |

| 3-Allyl-4-(allyloxy)benzaldehyde | Isopropoxy group replaced by an allyloxy group. | Serves as a synthetic intermediate and has shown enhanced cytotoxic activity against leukemia cells (HL-60). |

This table is interactive. Click on the headers to sort the data.

Modification of the Aldehyde Functional Group

The aldehyde group is a critical feature, often acting as a hydrogen bond acceptor or forming covalent linkages with biological nucleophiles. However, aldehydes can be metabolically labile. Therefore, replacing the aldehyde with a bioisosteric equivalent is a common strategy in drug design. For example, ketones, such as trifluoromethyl ketones, can serve as effective replacements that sometimes enhance potency. nih.gov

Another avenue for diversification is the conversion of the aldehyde into various heterocyclic systems. Through condensation reactions, the benzaldehyde core can be used as a synthon to build more complex scaffolds like isoxazoles or benzodiazepines, which themselves are known to possess a wide range of biological activities. jocpr.com

Table 2: Potential Bioisosteric Replacements for Functional Groups of this compound

| Original Group | Potential Bioisosteric Replacement(s) | Rationale for Replacement | Reference(s) |

| Hydrogen (on allyl or phenyl group) | Deuterium (D), Fluorine (F) | Modulate metabolism (Kinetic Isotope Effect), block metabolic oxidation, alter electronic properties. | cambridgemedchemconsulting.comnih.gov |

| Aldehyde (-CHO) | Ketone (-COR), Thioaldehyde (-CHS), Oxime (=NOH), Hydrazone (=N-NH₂), Isoxazole, Benzodiazepine | Improve metabolic stability, alter reactivity and binding interactions, significant scaffold modification for novel chemical space. | nih.govjocpr.com |

| Isopropoxy (-OCH(CH₃)₂) | Methoxy (-OCH₃), Ethoxy (-OCH₂CH₃), Cyclopropylmethoxy (-OCH₂-cPr), Thioether (-SCH(CH₃)₂) | Modulate lipophilicity, solubility, and steric bulk; explore different hydrophobic interactions. | preprints.orgnih.gov |

| Carbonyl Oxygen (in aldehyde) | Sulfur (Thioaldehyde) | Alters the hydrogen bond accepting properties and electronic character of the group. | nih.gov |

This table is interactive. Click on the headers to sort the data.

Structural Diversification via Scaffold Hopping

More profound structural changes can be achieved through scaffold hopping, where the core benzaldehyde structure is replaced by a different chemical framework that maintains a similar spatial arrangement of key functional groups. For instance, α,β-unsaturated ketones derived from the parent aldehyde can undergo skeletal nitrogen-insertion reactions, providing a pathway to diverse pyridyl isomers from a single substrate. acs.org This approach allows for the exploration of entirely new chemical space, potentially leading to the discovery of analogues with novel or improved biological profiles and intellectual property. acs.org

The systematic application of these bioisosteric replacement and structural diversification strategies provides a robust framework for the thorough exploration of the chemical space around this compound, facilitating the development of analogues with optimized properties.

Mechanistic Investigations and Reaction Pathways

Elucidation of Reaction Mechanisms for Aldehyde Transformations

The aldehyde group is a primary site of reactivity in 3-allyl-4-isopropoxybenzaldehyde, primarily undergoing nucleophilic addition reactions. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond.

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield the final alcohol product. The general mechanism involves the attack of a nucleophile perpendicular to the plane of the sp2-hybridized orbitals of the carbonyl carbon, causing a change in hybridization to sp3. ncert.nic.in

Aldehydes are generally more reactive than ketones in nucleophilic additions due to both steric and electronic factors. ncert.nic.in In this compound, the single substituent (the benzene (B151609) ring) presents less steric hindrance to an incoming nucleophile compared to a ketone. Electronically, while the benzene ring can donate some electron density via resonance, the two alkyl groups in a ketone have a stronger electron-donating effect, which would reduce the electrophilicity of the carbonyl carbon more significantly. ncert.nic.in

Common nucleophilic addition reactions for aldehydes like this compound include:

Addition of Grignard Reagents: Reaction with an organomagnesium halide (R-MgX) followed by an aqueous workup would yield a secondary alcohol.

Addition of Organolithium Reagents: Similar to Grignard reagents, organolithium compounds (R-Li) add to the aldehyde to form secondary alcohols.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the aldehyde into an alkene, replacing the C=O bond with a C=C bond.

Aldol (B89426) Condensation: In the presence of a base, the aldehyde can react with another enolizable carbonyl compound (or itself) to form a β-hydroxy aldehyde, which can then dehydrate to an α,β-unsaturated aldehyde. The acidity of the α-hydrogens of aldehydes is due to the electron-withdrawing effect of the carbonyl group and resonance stabilization of the resulting enolate. ncert.nic.in

Addition of Hydrogen Cyanide: Catalyzed by a base, HCN adds to the aldehyde to form a cyanohydrin. ncert.nic.in

Detailed mechanistic studies on the reactions of styrylmalonates with aromatic aldehydes in the presence of Lewis and Brønsted acids have provided insights into the chemo-, regio-, stereo-, and diastereoselectivity of such transformations. nih.govresearchgate.net These studies, utilizing techniques like multinuclear NMR and isotope labeling, help in understanding the complex reaction pathways that can lead to various heterocyclic and polycyclic products. nih.govresearchgate.net

Mechanistic Studies of Allyl Group Reactivity and Rearrangements

The allyl group on the aromatic ring is another key site of reactivity. It can undergo a variety of reactions, most notably rearrangements and additions.

Claisen Rearrangement: The synthesis of this compound likely involves a Claisen rearrangement of a precursor, 4-allyloxy-isopropoxybenzaldehyde. This is a nih.govnih.gov-sigmatropic rearrangement where an allyl aryl ether thermally rearranges to an o-allylphenol. libretexts.orglibretexts.orgchemistnotes.comucalgary.caorganic-chemistry.org The reaction proceeds through a concerted, pericyclic mechanism involving a six-membered cyclic transition state. libretexts.orglibretexts.org This intramolecular process initially forms a non-aromatic cyclohexadienone intermediate, which then tautomerizes to the more stable aromatic phenol (B47542). ucalgary.ca

If both ortho positions on the benzene ring are blocked, the allyl group can undergo a subsequent Cope rearrangement to the para position. organic-chemistry.org The rate of the Claisen rearrangement can be influenced by solvent polarity and the presence of substituents on the ether. chemistnotes.com While traditionally a thermal reaction requiring high temperatures, Lewis acids and other catalysts can facilitate the rearrangement under milder conditions. acs.orgresearchgate.net

Allylic Rearrangement: An allylic rearrangement or shift involves the movement of a double bond within a three-carbon allyl system. This can occur during nucleophilic substitution reactions at the allylic position. wikipedia.orgchemeurope.comlscollege.ac.in Such reactions can proceed through either an SN1' or SN2' mechanism. chemeurope.comlscollege.ac.in In an SN1' reaction, a carbocation intermediate is formed, which can be attacked by a nucleophile at either end of the allyl system, leading to a mixture of products. chemeurope.comlscollege.ac.in The SN2' mechanism involves a direct attack of the nucleophile on the double bond, concertedly displacing a leaving group at the allylic position. chemeurope.comlscollege.ac.in Steric hindrance at the α-carbon of the allyl group can favor the SN2' pathway. wikipedia.org

Role of Catalysts and Reagents in Guiding Reaction Selectivity and Efficiency

Catalysts and reagents play a pivotal role in controlling the outcome of reactions involving this compound, influencing both selectivity (chemo-, regio-, and stereo-) and reaction rates.

Aldehyde Transformations:

Lewis and Brønsted Acids: These are commonly used to activate the aldehyde group towards nucleophilic attack by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. nih.govresearchgate.net

Base Catalysis: Bases are used to generate nucleophiles in situ, such as cyanide ions from HCN or enolates in aldol condensations. ncert.nic.in

Organocatalysis: Chiral amines can be used to catalyze the enantioselective α-functionalization of aldehydes. princeton.edunih.gov For instance, the enantioselective α-arylation of aldehydes has been achieved using a combination of a copper catalyst and an organic catalyst with diaryliodonium salts as the arylating agent. princeton.edu

Allyl Group Transformations:

Lewis Acids in Claisen Rearrangement: Lewis acids such as BCl₃ and electrochemically generated species can catalyze the Claisen rearrangement of allyl aryl ethers at significantly lower temperatures than the uncatalyzed thermal reaction. acs.org Solid acid catalysts like acid-treated clays (B1170129) and sulfated zirconia have also been shown to be effective and offer environmental benefits. acs.org

Transition Metal Catalysis:

Palladium: Palladium complexes are widely used in allylic substitution reactions. For example, the combination of a chiral primary amine and an iridium-phosphoramidite complex has been used for the asymmetric allylation of aldehydes. nih.gov Palladium catalysts have also been employed in the α-allylation of aldehydes. nih.gov

Copper: Copper(II) complexes with chiral ligands have been successfully used to catalyze the enantioselective aromatic Claisen rearrangement of allyl naphthyl ethers. rsc.org

Cobalt: Cobalt complexes have been developed for the diastereo- and enantioselective reductive allyl addition to aldehydes, proceeding through allyl radical intermediates. acs.orgresearchgate.net

Iodine: Molecular iodine has been shown to catalyze the Claisen rearrangement of allyl aryl ethers, with the resulting o-allylphenols undergoing subsequent iodocyclization. researchgate.net

The choice of catalyst and reaction conditions is critical. For example, in the reaction of allylstannanes with aldehydes, the use of BF₃·OEt₂ leads to direct addition, whereas SnCl₄ can result in either addition or metathesis depending on the stoichiometry and the aldehyde. illinois.edu

Stereochemical Control and Diastereoselective/Enantioselective Synthesis

Controlling the stereochemistry of reactions involving this compound is essential for the synthesis of complex, biologically active molecules. This can be achieved through diastereoselective or enantioselective reactions.

Diastereoselective Synthesis: The addition of chiral allylmetal reagents to aldehydes can create chiral quaternary centers. acs.org The diastereoselectivity of these reactions is often influenced by the nature of the metal, the substituents on the allyl group, and the presence of chelating groups. For instance, the addition of chiral 3,3-disubstituted allyl zinc reagents with a β-sulfoxide group to aldehydes proceeds with excellent diastereoselectivity due to intramolecular chelation. acs.org The reaction of allylstannanes with chiral α-substituted aldehydes can also exhibit high levels of stereocontrol, often influenced by the Lewis acid used. acs.org

Enantioselective Synthesis:

Enantioselective Allylation of the Aldehyde: A variety of catalytic systems have been developed for the enantioselective allylation of aldehydes to produce chiral homoallylic alcohols. These include:

Chiral oxazaborolidinium ions (COBI) catalyzing the reaction of aldehydes with allyltrimethylsilane. acs.org

Chiral indium(III) complexes with PYBOX ligands, which can be immobilized in ionic liquids and reused. rsc.org

Iridium-catalyzed transfer hydrogenative coupling of allyl acetate. nih.gov

Cobalt-catalyzed additions of allylic alcohol derivatives. acs.org

Enantioselective α-Arylation of Aldehydes: A combination of copper and organocatalysis can be used for the enantioselective α-arylation of aldehydes. princeton.edu

Enantioselective Claisen Rearrangement: The use of chiral π-copper(II) complexes can induce enantioselectivity in the aromatic Claisen rearrangement. rsc.org DFT calculations suggest these reactions proceed through a stepwise mechanism via tight-ion-pair intermediates, with the stereochemistry determined at the rate-determining C-O bond cleavage step. rsc.org

The table below summarizes some catalytic systems used for stereoselective reactions relevant to the functional groups in this compound.

| Reaction Type | Catalyst System | Substrates | Outcome |

| Enantioselective Allylation | Chiral Oxazaborolidinium Ion (COBI) | Aldehydes, Allyltrimethylsilane | High yield, excellent enantioselectivity (up to 99% ee) acs.org |

| Enantioselective Allylation | Chiral In(III)-PYBOX in Ionic Liquid | Aldehydes, Allyltributylstannane | High enantioselectivities (86–94% ee), good yields (68–89%) rsc.org |

| Enantioselective Claisen Rearrangement | π-Copper(II) Complexes | Allyl 2-naphthyl ethers | Up to 92% ee rsc.org |

| Diastereoselective Allylation | Chiral Allyl Zinc Reagents | Aldehydes | Excellent diastereoselectivities acs.org |

| Enantioselective α-Arylation | CuBr / Chiral Amine | Aldehydes, Diaryliodonium salts | Enantioselective formation of α-aryl aldehydes princeton.edu |

Reaction Kinetics and Thermodynamic Considerations

Kinetics:

Aldehyde Reactions: Nucleophilic additions to aldehydes are generally fast. The rate can be enhanced by acid catalysis, which increases the electrophilicity of the carbonyl carbon. ncert.nic.in For reactions like the aldol condensation, the rate-determining step is typically the formation of the enolate ion.

Claisen Rearrangement: The rate of the thermal Claisen rearrangement is highly dependent on temperature. wikipedia.org The reaction follows first-order kinetics. The presence of catalysts, such as Lewis acids, can dramatically increase the reaction rate, allowing the reaction to proceed at lower temperatures. acs.org For example, an electrogenerated Lewis acid was found to catalyze the Claisen rearrangement of an allyl aryl ether in just 1.5 minutes at 30 °C. acs.org

Allylic Rearrangements: The rates of SN1' and SN2' reactions are influenced by factors such as the stability of the carbocation intermediate (for SN1'), the strength of the nucleophile, and steric hindrance. chemeurope.comlscollege.ac.in

Thermodynamics:

Aldehyde Additions: The addition of nucleophiles to aldehydes is generally an exothermic process, favored by the formation of a stable C-Nu bond. The equilibrium position depends on the relative stability of the reactants and products.

The Curtin-Hammett principle is often relevant in stereoselective reactions where conformational isomers of the starting material are in rapid equilibrium. nih.gov However, for some reactions, such as the addition of allylmagnesium reagents to ketones, the initial complexation step may not be readily reversible, meaning the reaction does not follow a simple Curtin-Hammett kinetic scenario. nih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic structure, orbital analysis, spin density distributions)

No published data is available.

Molecular Modeling and Docking Studies (if applicable to potential interactions)

No published data is available.

Prediction of Spectroscopic Properties (e.g., NMR, IR, Raman)

No published data is available.

Elucidation of Transition States and Reaction Energetics

No published data is available.

Perspectives and Future Research Directions

Development of Novel and Efficient Synthetic Routes

The currently inferred synthesis of 3-Allyl-4-isopropoxybenzaldehyde likely proceeds through a multi-step sequence, beginning with the allylation of 4-hydroxybenzaldehyde (B117250) to form 4-allyloxybenzaldehyde (B1266427). This intermediate then undergoes a Claisen rearrangement to yield 3-allyl-4-hydroxybenzaldehyde (B1275283). prepchem.comorganic-chemistry.orglibretexts.org The final step involves the O-isopropylation of the phenolic hydroxyl group.

Future research could focus on developing more convergent and atom-economical synthetic strategies. One promising approach is the exploration of tandem or one-pot reactions that combine several steps, thereby reducing purification and isolation of intermediates. liberty.edu For instance, a one-pot procedure that accomplishes both the Claisen rearrangement and the subsequent O-alkylation could significantly improve efficiency. Furthermore, investigating alternative catalysts for the Claisen rearrangement, such as microwave irradiation or Lewis acids, could lead to milder reaction conditions and improved yields. chemicalbook.comclockss.org

Another avenue for innovation lies in the direct C-H allylation of a suitably protected 4-isopropoxybenzaldehyde. While challenging, recent advancements in transition-metal-catalyzed C-H functionalization could provide a more direct route to the target molecule, bypassing the need for the Claisen rearrangement altogether. acs.org

Table 1: Potential Synthetic Routes for this compound

| Route | Key Steps | Potential Advantages | Research Focus |

| Classical Route | 1. O-allylation of 4-hydroxybenzaldehyde2. Claisen Rearrangement3. O-isopropylation | Well-established reactions | Optimization of each step for yield and conditions. |

| Tandem Reaction | One-pot Claisen rearrangement and O-isopropylation | Increased efficiency, reduced waste | Development of compatible reaction conditions and catalysts. |

| Direct C-H Allylation | Catalytic allylation of 4-isopropoxybenzaldehyde | High atom economy, shorter route | Discovery of suitable catalysts and directing groups. |

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound is dictated by its three key functional groups: the aldehyde, the allyl group, and the aromatic ring. While the individual reactivities of these groups are well-understood, their interplay within this specific molecule could lead to novel and unexpected transformations.

Future research should aim to systematically investigate the reactivity of each functional group. The aldehyde moiety can participate in a wide range of reactions, including Wittig reactions to form stilbene (B7821643) derivatives, aldol (B89426) condensations, and reductive aminations to produce substituted benzylamines. researchgate.netthieme-connect.com The allyl group is a versatile handle for further functionalization. It can undergo oxidation, epoxidation, dihydroxylation, and various addition reactions across the double bond. Moreover, the allylic position is susceptible to substitution reactions. acs.org

The exploration of intramolecular reactions between the allyl and aldehyde groups could also be a fruitful area of research. For example, under certain conditions, an intramolecular Prins-type reaction could lead to the formation of cyclic structures.

Expansion of Derivatization Scope for Enhanced Functionality

The potential for creating a diverse library of derivatives from this compound is vast. Each functional group serves as a point of modification, allowing for the systematic tuning of the molecule's properties for various applications, including as potential biologically active agents. nih.gov

The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, opening up further avenues for esterification and etherification. The allyl group can be transformed into a variety of other functional groups. For instance, hydroboration-oxidation would yield a primary alcohol, while ozonolysis would cleave the double bond to produce an aldehyde.

Furthermore, the aromatic ring itself can be subjected to electrophilic substitution reactions, although the directing effects of the existing substituents would need to be carefully considered. This could allow for the introduction of nitro, halogen, or acyl groups, further expanding the chemical space accessible from this starting material. The synthesis of such derivatives could be valuable in the development of new materials or as intermediates in the synthesis of more complex molecules. researchgate.net

Advanced Computational Modeling for Reaction Design and Optimization

Computational chemistry offers a powerful tool for predicting and understanding the reactivity and properties of this compound. materialsciencejournal.orgresearchgate.net Density Functional Theory (DFT) calculations can be employed to model the transition states of potential reactions, providing insights into reaction mechanisms and helping to predict the feasibility and stereochemical outcomes of new transformations.

Future computational studies could focus on:

Modeling Synthetic Pathways: Calculating the energy profiles of different synthetic routes to identify the most thermodynamically and kinetically favorable options.

Predicting Reactivity: Simulating the reactions of the aldehyde and allyl groups to predict their relative reactivities and identify conditions that favor specific outcomes.

Designing Derivatives: In silico screening of potential derivatives to predict their electronic and steric properties, which can be correlated with potential biological activity. Recent studies have shown the influence of substituents on the interaction of benzaldehyde (B42025) derivatives with biological targets. nih.gov

By combining computational predictions with experimental work, researchers can accelerate the discovery of new reactions and the development of functional molecules based on the this compound scaffold.

Potential in Asymmetric Synthesis and the Development of Chiral Auxiliaries

The presence of a prochiral aldehyde group and the potential to introduce chirality through the allyl group makes this compound an interesting candidate for asymmetric synthesis.

Future research could explore the enantioselective reduction of the aldehyde to form a chiral alcohol, or the asymmetric addition of organometallic reagents to generate chiral secondary alcohols. rsc.org Furthermore, the development of catalytic asymmetric methods for the functionalization of the allyl group, such as asymmetric dihydroxylation or epoxidation, would provide access to a range of enantiomerically enriched building blocks. lookchem.com

Another exciting prospect is the use of this compound or its derivatives as chiral auxiliaries or ligands in asymmetric catalysis. The rigid aromatic backbone combined with the strategically placed functional groups could be exploited in the design of new chiral environments for controlling the stereochemistry of various chemical transformations.

常见问题

Q. What are the optimized synthetic routes for 3-Allyl-4-isopropoxybenzaldehyde, and how can purity be maximized?

The synthesis of this compound can be approached via sequential alkylation and protection/deprotection strategies. Starting with 4-hydroxybenzaldehyde, the isopropoxy group can be introduced via nucleophilic substitution using isopropyl bromide in a basic medium (e.g., K₂CO₃ in DMF). The allyl group can then be added via Claisen-Schmidt condensation or allylation under palladium catalysis. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol, leveraging its solubility in polar organic solvents . Monitoring reaction progress via TLC and confirming purity via HPLC (C18 column, acetonitrile/water mobile phase) is critical.

Q. How can spectroscopic techniques (NMR, IR) be employed to characterize this compound?

- ¹H NMR : Key signals include the aldehyde proton (δ 9.8–10.0 ppm), allyl protons (δ 5.8–6.2 ppm for CH₂=CH–), and isopropoxy methine (δ 4.5–4.7 ppm).

- ¹³C NMR : Confirm the aldehyde carbon (δ ~190 ppm), allyl carbons (δ 115–135 ppm), and isopropoxy quaternary carbon (δ 70–75 ppm).

- IR : Strong absorption bands for C=O (aldehyde, ~1700 cm⁻¹) and ether C–O (~1100 cm⁻¹). Compare experimental data with computational predictions (e.g., DFT/B3LYP/6-31G(d,p)) to resolve ambiguities .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the electronic and steric effects of the allyl and isopropoxy substituents?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can model the compound’s geometry, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. For example:

- HOMO-LUMO gap : Predicts reactivity toward electrophiles/nucleophiles.

- Natural Bond Orbital (NBO) analysis : Evaluates hyperconjugative interactions between the allyl group and aromatic ring. These studies help explain experimental observations, such as regioselectivity in further functionalization .

Q. How can contradictions in reported solubility or stability data be resolved methodologically?

Discrepancies may arise from impurities, polymorphs, or measurement conditions. Systematic approaches include:

- Differential Scanning Calorimetry (DSC) : Identify melting points and polymorphic transitions.

- Dynamic Light Scattering (DLS) : Assess aggregation in solution.

- Accelerated Stability Studies : Expose the compound to controlled humidity/temperature and monitor degradation via LC-MS. Cross-reference with analogous compounds (e.g., 4-hydroxybenzaldehyde derivatives) to contextualize results .

Q. What experimental designs are effective for studying the compound’s potential as a synthetic intermediate in organocatalysis?

Design kinetic studies to evaluate its role in asymmetric aldol reactions or Michael additions:

- Substrate Scope Screening : Test reactivity with diverse ketones/aldehydes.

- Enantiomeric Excess (ee) Analysis : Use chiral HPLC or polarimetry. Compare performance with structurally related aldehydes (e.g., 4-methoxybenzaldehyde) to isolate substituent effects .

Methodological Frameworks

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

- Variable Substituents : Synthesize analogs with modified allyl (e.g., propargyl) or alkoxy groups (e.g., tert-butoxy).

- Biological Assays : Test antimicrobial activity (MIC assays) or enzyme inhibition (e.g., COX-2 via fluorometric kits).

- Multivariate Analysis : Use PCA or PLS regression to correlate substituent properties (Hammett σ, log P) with activity .

Q. What strategies mitigate challenges in scaling up the synthesis while maintaining reproducibility?

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction parameters.

- Design of Experiments (DoE) : Optimize variables (temperature, stoichiometry) via response surface methodology.

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for regulatory compliance .

Data Interpretation

Q. How to address discrepancies between theoretical (DFT) and experimental spectral data?